molecular formula C26H20ClFN4O2 B2922859 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1189872-51-2

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2922859
CAS RN: 1189872-51-2
M. Wt: 474.92
InChI Key: DPJBIJXCMYPCMG-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Compounds similar to the one have been used in photovoltaic applications. For instance, benzothiazolinone acetamide analogs have shown potential as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies have revealed their interactions with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

  • Structure-Activity Relationships in Drug Development : Compounds with a similar structure have been investigated for their potential in drug development, particularly as inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These studies focus on improving metabolic stability and understanding the effects of different heterocyclic analogues (Stec et al., 2011).

  • Radiolabeled Compounds for Neurodegenerative Disorders : Related fluoropropoxy and fluoroethoxy substituted compounds have been synthesized for use in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders (Fookes et al., 2008).

  • Discovery of Clinical Candidates for Disease Treatment : Similar compounds have been identified as clinical candidates for diseases involving overexpression of specific enzymes, such as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). These studies involve molecular design to enhance solubility and oral absorption (Shibuya et al., 2018).

  • Antimicrobial Applications : Derivatives of the compound have shown promise as antimicrobial agents. For example, some (indolin-1-yl)-N-aryl acetamide derivatives have demonstrated significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).

  • Anti-Inflammatory Activities : Thiazolo[3,2-a]pyrimidine derivatives, related to the compound , have been synthesized and tested for anti-inflammatory activities. Some of these compounds have shown moderate anti-inflammatory activity (Tozkoparan et al., 1999).

properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c27-19-8-6-17(7-9-19)13-29-23(33)15-32-22-11-10-20(28)12-21(22)24-25(32)26(34)31(16-30-24)14-18-4-2-1-3-5-18/h1-12,16H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJBIJXCMYPCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide

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